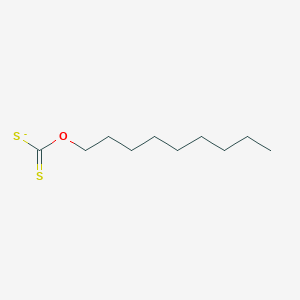
O-nonyl carbonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-nonyl carbonodithioate is an organic compound with the molecular formula C10H19OS2. It belongs to the class of carbonodithioates, which are characterized by the presence of a carbonodithioate group (C=S) bonded to an alkyl group. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-nonyl carbonodithioate can be synthesized through the reaction of nonyl alcohol with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
- Nonyl alcohol is reacted with carbon disulfide in the presence of sodium hydroxide.
- The mixture is stirred and heated to facilitate the reaction.
- The resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
O-nonyl carbonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonodithioate group to a thiol or thioether.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Alkyl or aryl-substituted carbonodithioates.
Applications De Recherche Scientifique
O-nonyl carbonodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chain transfer agent in polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, lubricants, and as a flotation agent in mineral processing.
Mécanisme D'action
The mechanism of action of O-nonyl carbonodithioate involves its interaction with molecular targets through its carbonodithioate group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-ethyl S-(1-isobutoxyethyl) carbonodithioate: Used as a RAFT agent in polymerization.
O-isopropyl carbonodithioate: Utilized in the synthesis of thionocarbamates.
Coumarin-carbonodithioate derivatives: Studied for their anticancer potential.
Uniqueness
O-nonyl carbonodithioate is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring hydrophobic interactions and specific molecular recognition.
Propriétés
Formule moléculaire |
C10H19OS2- |
|---|---|
Poids moléculaire |
219.4 g/mol |
Nom IUPAC |
nonoxymethanedithioate |
InChI |
InChI=1S/C10H20OS2/c1-2-3-4-5-6-7-8-9-11-10(12)13/h2-9H2,1H3,(H,12,13)/p-1 |
Clé InChI |
TVJLLHBUWBDVHC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCOC(=S)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B15133398.png)

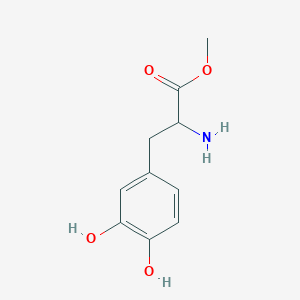
![N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B15133426.png)


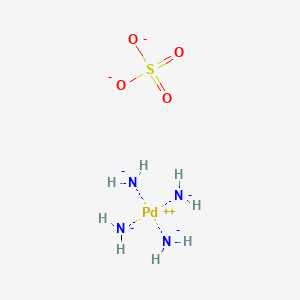

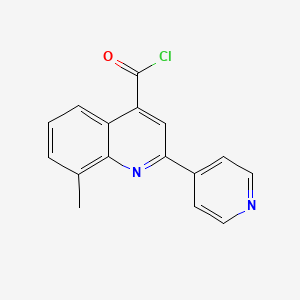
![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)
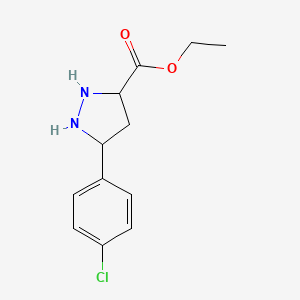
![5'-O-(4,4'-DiMethoxy)-3'-O-(t-butyldiMethylsilyl) uridine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite](/img/structure/B15133492.png)
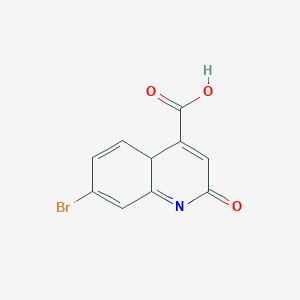
![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)
